2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol
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Overview
Description
2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol is a chemical compound known for its unique structure and properties. It is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. This compound is characterized by the presence of a phenol group, a methoxy group, and a chloro substituent, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol typically involves the condensation reaction between 3-chloro-4-methoxyaniline and salicylaldehyde. The reaction is usually carried out in an ethanol solution with a few drops of glacial acetic acid as a catalyst. The mixture is refluxed for several hours, and the product is obtained after the solvent is evaporated and the residue is recrystallized from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chloro substituent can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenols or anilines.
Scientific Research Applications
2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol involves its ability to form complexes with metal ions, which can enhance its biological activity. The phenol and imine groups can coordinate with metal centers, potentially leading to the formation of stable complexes that can interact with biological targets. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{(E)-[(4-chlorophenyl)imino]methyl}phenol
- 2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol
- 2-{(E)-[(4-nitrophenyl)imino]methyl}phenol
Uniqueness
2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents can enhance its ability to form metal complexes and interact with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-18-14-7-6-11(8-12(14)15)16-9-10-4-2-3-5-13(10)17/h2-9,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEGVWCBNUYBFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=CC2=CC=CC=C2O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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